2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-
Overview
Description
“2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-” is a chemical compound with the molecular formula C10H5N3O3 . It has a molecular weight of 215.16 g/mol.
Molecular Structure Analysis
The molecular structure of “2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-” consists of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass is 215.165 Da and the monoisotopic mass is 215.033096 Da .Scientific Research Applications
Synthesis and Chemical Properties
2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- serves as a critical intermediate in the synthesis of various chemical compounds. Research has demonstrated its utility in creating novel materials with potential applications in the textile, catalytic, and environmental sectors. For instance, novel water-soluble metallophthalocyanines supported on cotton fabric have been developed for use in optical and catalytic applications, indicating potential for air purification materials in air conditioners (Yıldırım, Sevim, & Gül, 2012). Another study focused on synthesizing and characterizing new organosoluble metal-free and metallophthalocyanines, exploring their electrochemical behaviors for potential electronic applications (Bıyıklıoğlu, Güner, Topçu, & Kantekin, 2008).
Environmental Analysis
Investigations into the environmental impact of chemicals, including 2,2-Oxiranedicarbonitrile derivatives, have also been a focus. One study analyzed the dioxin and dioxin-like PCB impurities in agrochemical formulations, providing insights into the environmental and health implications of chemical use in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).
Photophysical and Photochemical Properties
The exploration of photophysical and photochemical properties of phthalocyanine derivatives, starting from compounds like 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-, has been significant. Such studies aim to develop photosensitizers for photodynamic therapy (PDT) of cancer, highlighting the potential of these compounds in medical applications. The synthesis of tetra- and octa-(7-oxy-3-methyl-4-phenylcoumarin)-substituted indium(III) phthalocyanine complexes from related nitrophthalonitriles has been reported, with an emphasis on their singlet-oxygen quantum yields and potential as Type II photosensitizers (Pişkin, Durmuş, & Bulut, 2011).
Antimicrobial Applications
Further, the synthesis of bioactive compounds with potential as antimicrobial agents for the plastic industry has been investigated, using derivatives of 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)-. These studies aim at enhancing the microbial resistance of plastics, thereby increasing their applicability in various industries (Zaiton, Assem, Arafa, Momen, & Said, 2018).
properties
IUPAC Name |
3-(4-nitrophenyl)oxirane-2,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-10(6-12)9(16-10)7-1-3-8(4-2-7)13(14)15/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCXIIEPGZPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)(C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453040 | |
Record name | 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- | |
CAS RN |
34559-52-9 | |
Record name | 2,2-Oxiranedicarbonitrile, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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